Synthesis and Properties of 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine: A Technical Guide
Synthesis and Properties of 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine, a valuable intermediate in medicinal chemistry and drug development.
Introduction
6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine, also known as 6-(chloromethyl)-1,4-benzodioxan, is a heterocyclic compound with the molecular formula C₉H₉ClO₂.[1] Its structure, featuring a 1,4-benzodioxan core with a reactive chloromethyl group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The 1,4-benzodioxan moiety is a common scaffold in many pharmaceuticals, and the chloromethyl group serves as a key handle for introducing various functional groups and pharmacophores.
Physicochemical Properties
A summary of the key physicochemical properties of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 26309-99-9 | [2][3] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
The primary route for the synthesis of 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is the direct chloromethylation of 2,3-dihydrobenzo[b][4][5]dioxine. This electrophilic aromatic substitution introduces the chloromethyl group onto the benzene ring of the benzodioxan core.
A plausible synthetic pathway is illustrated below:
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Protocol: Chloromethylation of 2,3-Dihydrobenzo[b][4][5]dioxine
Materials:
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Paraformaldehyde
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Concentrated Hydrochloric Acid
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Zinc Chloride (anhydrous)
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Dichloromethane (or other suitable solvent)
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Standard laboratory glassware and equipment
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydrobenzo[b][4][5]dioxine in a suitable solvent such as dichloromethane.
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Add paraformaldehyde and a catalytic amount of anhydrous zinc chloride to the solution.
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Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker containing ice water.
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Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Data
Detailed experimental spectroscopic data for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine is not fully available in the public domain. However, based on the structure and data from related compounds, the expected spectral characteristics are as follows:
¹H NMR:
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Aromatic protons: Signals in the range of 6.8-7.0 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
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Chloromethyl protons (-CH₂Cl): A singlet around 4.5 ppm.
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Dioxane ring protons (-OCH₂CH₂O-): A multiplet or two distinct signals for the two methylene groups in the range of 4.2-4.3 ppm.
¹³C NMR:
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Aromatic carbons: Signals in the range of 115-145 ppm.
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Chloromethyl carbon (-CH₂Cl): A signal around 45-50 ppm.
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Dioxane ring carbons (-OCH₂CH₂O-): Signals around 64-65 ppm.
Infrared (IR) Spectroscopy:
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C-H stretching (aromatic): ~3050-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=C stretching (aromatic): ~1500-1600 cm⁻¹
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C-O-C stretching (ether): ~1050-1250 cm⁻¹
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C-Cl stretching: ~600-800 cm⁻¹
Applications in Drug Development
Derivatives of 1,4-benzodioxan are known to exhibit a wide range of biological activities. The introduction of a chloromethyl group at the 6-position of the benzodioxan ring provides a reactive site for the synthesis of various derivatives with potential therapeutic applications. While specific biological activities for 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine itself are not well-documented in the available literature, its utility as a synthetic intermediate is significant. It can be used to synthesize compounds targeting various receptors and enzymes.
The workflow for utilizing this compound in drug discovery is outlined below:
Caption: A simplified workflow for drug discovery using the title compound.
Conclusion
6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine is a key synthetic intermediate with significant potential in the field of drug discovery. While detailed experimental and biological data are somewhat limited in publicly accessible sources, the established reactivity of the chloromethyl group and the pharmacological importance of the benzodioxan scaffold underscore its value. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of compounds derived from this versatile building block.
References
- 1. 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proactivemr.com [proactivemr.com]
- 3. 26309-99-9|6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
